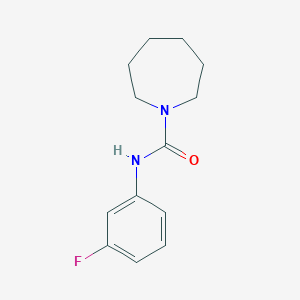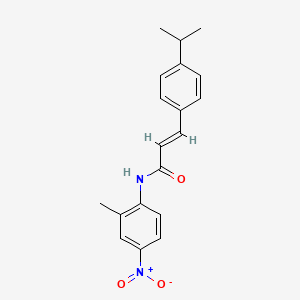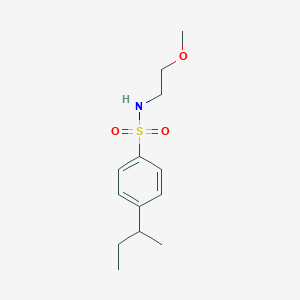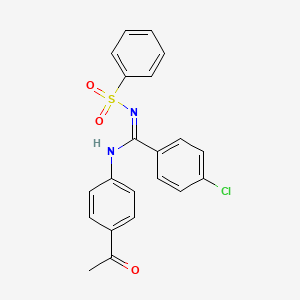![molecular formula C24H19NO6 B5362833 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate](/img/structure/B5362833.png)
2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate, also known as MMNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMNB is a derivative of benzoic acid and has a molecular formula of C24H19NO6.
作用机制
The mechanism of action of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate involves the generation of reactive oxygen species upon exposure to light. The reactive oxygen species can cause damage to cellular structures, leading to cell death. This compound has been shown to have a selective effect on cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated by cells. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate is its selectivity towards cancer cells, making it a promising candidate for cancer treatment. This compound is also easy to synthesize and has a low toxicity profile, making it suitable for use in lab experiments. However, this compound's effectiveness may be limited by its ability to penetrate cell membranes, and its use may be restricted by the availability of light sources for photodynamic therapy.
未来方向
There are several future directions for research on 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate. One potential area of research is the development of more efficient and selective photosensitizers for cancer treatment. Another area of research is the study of this compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, the use of this compound in the development of fluorescent probes for imaging cellular structures could lead to new insights into cellular processes.
合成方法
The synthesis of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate involves the reaction of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenol with 3-nitrobenzoyl chloride in the presence of a base. The reaction results in the formation of this compound as a yellow solid with a melting point of 151-153°C. The purity of this compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate has been used in various scientific research applications, including the development of fluorescent probes for imaging cellular structures and the study of protein-protein interactions. This compound has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Its unique chemical structure allows it to absorb light and generate reactive oxygen species, which can induce cell death in cancer cells.
属性
IUPAC Name |
[2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-16-10-13-23(31-24(27)18-7-5-8-19(15-18)25(28)29)20(14-16)21(26)12-11-17-6-3-4-9-22(17)30-2/h3-15H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSYARFXYPUOFO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C=CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-isoxazolylmethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5362751.png)

amine hydrochloride](/img/structure/B5362778.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5362782.png)
![3-(2-chlorophenoxy)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5362793.png)
![ethyl 1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5362801.png)
![methyl 3-[N-(allyloxy)butanimidoyl]-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5362811.png)

![5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5362819.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]acetamide](/img/structure/B5362824.png)
![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5362828.png)
![5-{2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxoethyl}-3-propylimidazolidine-2,4-dione](/img/structure/B5362830.png)

